Ethyl 4,6-dichloropyrazolo[1,5-A]pyridine-3-carboxylate
CAS No.:
Cat. No.: VC20146781
Molecular Formula: C10H8Cl2N2O2
Molecular Weight: 259.09 g/mol
* For research use only. Not for human or veterinary use.
![Ethyl 4,6-dichloropyrazolo[1,5-A]pyridine-3-carboxylate -](/images/structure/VC20146781.png)
Specification
Molecular Formula | C10H8Cl2N2O2 |
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Molecular Weight | 259.09 g/mol |
IUPAC Name | ethyl 4,6-dichloropyrazolo[1,5-a]pyridine-3-carboxylate |
Standard InChI | InChI=1S/C10H8Cl2N2O2/c1-2-16-10(15)7-4-13-14-5-6(11)3-8(12)9(7)14/h3-5H,2H2,1H3 |
Standard InChI Key | WFMSQDHLCSANCC-UHFFFAOYSA-N |
Canonical SMILES | CCOC(=O)C1=C2C(=CC(=CN2N=C1)Cl)Cl |
Introduction
Structural and Molecular Characteristics
The core structure of ethyl 4,6-dichloropyrazolo[1,5-a]pyridine-3-carboxylate consists of a pyrazole ring fused to a pyridine ring, with chlorine atoms at positions 4 and 6 and an ethyl ester moiety at position 3. Key molecular parameters inferred from analogs include:
The chlorine atoms enhance electrophilicity at positions 4 and 6, making the compound amenable to nucleophilic substitution reactions. The ethyl ester group contributes to lipophilicity, which influences solubility and bioavailability .
Synthetic Pathways
Core Ring Formation
The pyrazolo[1,5-a]pyridine scaffold is typically synthesized via cyclization reactions. For methyl 4,6-dichloropyrazolo[1,5-a]pyridine-3-carboxylate, a documented route involves:
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Hydrazone intermediate formation: Condensation of pyridine derivatives with hydrazines.
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Cyclization: Intramolecular ring closure under acidic or thermal conditions.
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Chlorination: Introduction of chlorine substituents using POCl₃ or SOCl₂.
For ethyl ester analogs, esterification via Fischer-Speier or Steglich methods is employed post-cyclization .
Functionalization via Cross-Coupling
The Suzuki-Miyaura coupling, demonstrated in ethyl 6-(4-fluorophenyl)pyrazolo[1,5-a]pyridine-3-carboxylate synthesis , could theoretically modify position 6 of the dichloro compound. Reaction conditions include:
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Catalyst: Pd(PPh₃)₄
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Base: Na₂CO₃
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Solvent: 1,4-Dioxane/water (3:1 v/v)
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Temperature: 100°C
Physicochemical Properties
While experimental data for the ethyl 4,6-dichloro derivative is unavailable, trends from analogs suggest:
The increased molecular weight and lipophilicity compared to fluorinated analogs may enhance membrane permeability in biological systems .
Reactivity and Derivatization
Nucleophilic Aromatic Substitution
The chlorine atoms at positions 4 and 6 are reactive toward:
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Amines: Formation of amino derivatives at 100–120°C in DMF.
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Thiols: Thioether linkages under basic conditions.
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Hydroxide: Hydrolysis to hydroxyl groups at elevated temperatures.
Ester Hydrolysis
The ethyl ester undergoes saponification to the carboxylic acid using:
Biological Activity
Pyrazolopyridine derivatives exhibit diverse pharmacological properties:
Activity | Methyl 4,6-Cl₂ Analog | Ethyl 6-Aryl Analog |
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Antimicrobial | MIC: 8 µg/mL (E. coli) | Not tested |
Anticancer | IC₅₀: 12 µM (MCF-7) | IC₅₀: 18 µM (A549) |
Kinase inhibition | Not reported | EGFR inhibition at 0.5 µM |
The ethyl 4,6-dichloro variant is hypothesized to show enhanced activity due to greater halogen electronegativity and lipophilicity compared to methyl or fluoro analogs .
Applications in Materials Science
Pyrazolopyridines serve as:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume